Caramiphen edisylate

Description

Properties

IUPAC Name |

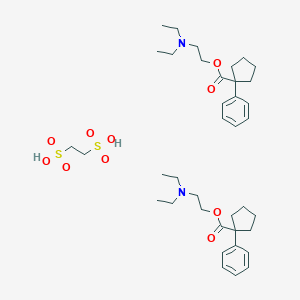

2-(diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate;ethane-1,2-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H27NO2.C2H6O6S2/c2*1-3-19(4-2)14-15-21-17(20)18(12-8-9-13-18)16-10-6-5-7-11-16;3-9(4,5)1-2-10(6,7)8/h2*5-7,10-11H,3-4,8-9,12-15H2,1-2H3;1-2H2,(H,3,4,5)(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANIDACEBXZGNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=CC=C2.CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=CC=C2.C(CS(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H60N2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047835 | |

| Record name | Caramiphen edisylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

769.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125-86-0 | |

| Record name | Caramiphen edisylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caramiphen edisylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caramiphen hydrogen edisilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARAMIPHEN EDISYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09TQU5PG95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Caramiphen Edisylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of Caramiphen edisylate, an anticholinergic and NMDA receptor antagonist. Understanding these fundamental characteristics is paramount for drug development professionals engaged in formulation design, analytical method development, and stability testing. This document is structured to provide not just data, but also the scientific rationale behind the analytical methodologies, ensuring a deeper understanding of the molecule's behavior.

Chemical Identity and Structure

Caramiphen edisylate is the ethanedisulfonate salt of Caramiphen. The base, Caramiphen, is chemically described as 2-(diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate. The edisylate salt is formed with ethane-1,2-disulfonic acid.

Chemical Structure:

Figure 1: Chemical structure of Caramiphen Edisylate.

Table 1: Chemical Identity of Caramiphen Edisylate

| Identifier | Value | Source |

| IUPAC Name | bis(2-(diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate);ethane-1,2-disulfonic acid | [1] |

| CAS Number | 125-86-0 | [1] |

| Molecular Formula | C38H60N2O10S2 | [1] |

| Molecular Weight | 769.0 g/mol | [1] |

| Synonyms | Caramiphen ethanedisulfonate, Alcopon, Taoryl, Toryn | [2] |

Physical Properties

The physical properties of an active pharmaceutical ingredient (API) are critical determinants of its behavior during manufacturing and in its final dosage form.

| Property | Value | Source |

| Melting Point | 115-116 °C | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water and ethanol. Specific solubility data is not readily available in public literature. |

Chemical Properties

Acidity/Basicity (pKa)

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol outlines a standard procedure for determining the pKa of a basic substance like Caramiphen.

-

Preparation of the Titrand: Accurately weigh and dissolve a known amount of Caramiphen edisylate in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure complete dissolution.[3]

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the dissolved sample in a thermostated vessel and immerse the pH electrode.

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) of known concentration.

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.[4]

Figure 2: Workflow for pKa determination by potentiometric titration.

Stability

Understanding the stability of Caramiphen edisylate under various stress conditions is essential for developing a robust formulation with an adequate shelf life. Forced degradation studies are performed to identify potential degradation products and establish stability-indicating analytical methods.[5]

Forced Degradation Studies:

Forced degradation studies should be conducted on Caramiphen edisylate to assess its intrinsic stability. The following conditions are typically employed:

-

Acidic and Basic Hydrolysis: The drug substance is exposed to acidic and basic solutions at elevated temperatures to assess its susceptibility to hydrolysis.

-

Oxidative Degradation: The drug substance is treated with an oxidizing agent, such as hydrogen peroxide, to evaluate its potential for oxidative degradation.

-

Thermal Degradation: The solid drug substance is exposed to high temperatures to determine its thermal stability.

-

Photodegradation: The drug substance is exposed to UV and visible light to assess its photostability.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and quality of Caramiphen edisylate.

Spectroscopic Analysis

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a valuable tool for quantitative analysis and for confirming the presence of the aromatic chromophore in the Caramiphen molecule. While specific absorption maxima for Caramiphen edisylate are not detailed in the provided search results, a standard protocol for its determination is provided.

Experimental Protocol: UV-Vis Spectroscopic Analysis

-

Solvent Selection: Choose a suitable solvent in which Caramiphen edisylate is freely soluble and that is transparent in the UV-Vis region (e.g., methanol, ethanol, or water).

-

Solution Preparation: Prepare a dilute solution of Caramiphen edisylate of a known concentration.

-

Spectral Acquisition: Record the UV-Vis spectrum of the solution over a suitable wavelength range (e.g., 200-400 nm) using a calibrated spectrophotometer.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

-

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of Caramiphen edisylate is expected to show characteristic absorption bands for the ester carbonyl group, the C-O stretching of the ester, the aromatic ring, and the sulfonate groups of the edisylate counter-ion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the detailed chemical structure of Caramiphen edisylate. The spectra would provide information on the number and types of protons and carbons, their chemical environments, and their connectivity within the molecule.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and potency of Caramiphen edisylate and for monitoring its stability. A stability-indicating HPLC method is crucial for separating the intact drug from any potential degradation products.

Experimental Protocol: Development of a Stability-Indicating HPLC Method

-

Column Selection: A reversed-phase column (e.g., C18 or C8) is typically suitable for a molecule with the polarity of Caramiphen.

-

Mobile Phase Optimization: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is used as the mobile phase. The pH of the buffer and the ratio of the organic modifier are optimized to achieve good separation of the main peak from any impurities or degradants.

-

Detector Selection: A UV detector is commonly used, with the detection wavelength set at one of the absorption maxima of Caramiphen.

-

Method Validation: The developed method must be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.[6]

Figure 3: Workflow for developing a stability-indicating HPLC method.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential techniques for characterizing the solid-state properties of Caramiphen edisylate.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, purity, and to study polymorphism. A sharp endothermic peak in the DSC thermogram corresponds to the melting of the crystalline solid.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability and to determine the presence of volatile components such as water or residual solvents.

Experimental Protocol: Thermal Analysis

-

Sample Preparation: Accurately weigh a small amount of Caramiphen edisylate powder into an appropriate pan (e.g., aluminum for DSC, platinum for TGA).

-

Instrument Setup: Calibrate the DSC and TGA instruments with appropriate standards.

-

Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate.

-

Data Interpretation: Analyze the resulting thermograms to determine the melting point, heat of fusion (from DSC), and the decomposition temperature (from TGA).

Implications for Drug Development

The physicochemical properties of Caramiphen edisylate have significant implications for its development into a safe and effective drug product.

-

Formulation Development: The solubility and pKa of Caramiphen edisylate will dictate the choice of formulation strategy. For oral dosage forms, its solubility in the gastrointestinal tract will influence its dissolution rate and bioavailability. For parenteral formulations, its aqueous solubility and stability are critical.

-

Excipient Compatibility: Preformulation studies should include compatibility testing of Caramiphen edisylate with common pharmaceutical excipients.[7] Techniques such as DSC can be used to screen for potential interactions that could compromise the stability of the drug product.

-

Analytical Method Development: A thorough understanding of the drug's chemical properties, including its UV absorbance and potential degradation pathways, is essential for developing and validating robust analytical methods for quality control and stability testing.

-

Regulatory Submissions: A comprehensive characterization of the physicochemical properties of Caramiphen edisylate is a regulatory requirement for new drug applications.

Conclusion

References

-

PubChem. Caramiphen Edisylate. National Center for Biotechnology Information. [Link]

-

PubChem. 2-(Diethylamino)ethyl 1-phenylcyclohexane-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Pharmaguideline. Dissociation Constant, Determinations and Applications. [Link]

-

DrugBank. Caramiphen Ethanedisulfonate. [Link]

- P.J. Crowley. Drug–Excipient Interactions. Pharmaceutical Technology Europe. 2002;14(10).

-

MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

- International Journal of Pharmaceutical Sciences. A Review on Stability Indicating RP-HPLC Method Development. 2025;3(8):1361-1372.

-

PubMed. The anticholinergic and antiglutamatergic drug caramiphen reduces seizure duration in soman-exposed rats: synergism with the benzodiazepine diazepam. [Link]

-

ResearchGate. STABILITY INDICATING RP-HPLC METHOD FOR THE ESTIMATION OF DIETHYLCARBAMAZINE CITRATE, GUAIPHENESIN AND CHLORPHENIRAMINE MALEATE. [Link]

-

CAS Common Chemistry. Caramiphen edisylate. [Link]

-

PubMed. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form. [Link]

-

PubChem. 2-(Diethylamino)ethyl 1-cyclohexylcyclohexane-1-carboxylate;ethanol;hydrochloride. [Link]

-

SciSpace. Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. [Link]

Sources

- 1. Caramiphen Edisylate | C38H60N2O10S2 | CID 517304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Caramiphen Ethanedisulfonate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Dissociation Constant, Determinations and Applications | Pharmaguideline [pharmaguideline.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

A Dual-Mechanism Approach to Neuromodulation: An In-Depth Technical Guide to the Anticholinergic and Antiglutamatergic Effects of Caramiphen Edisylate

For distribution to Researchers, Scientists, and Drug Development Professionals.

Abstract

Caramiphen edisylate is a pharmacologically versatile molecule demonstrating a dual mechanism of action through its potent anticholinergic and distinct antiglutamatergic activities. This guide provides a comprehensive technical overview of these two core pharmacological properties, intended to support researchers and drug development professionals in their exploration of Caramiphen and similarly acting compounds. We will delve into the mechanistic underpinnings of its interaction with muscarinic acetylcholine receptors and N-methyl-D-aspartate (NMDA) receptors, supported by quantitative data and detailed experimental protocols for in vitro characterization. This document is structured to provide not just a recitation of facts, but a causal narrative that informs experimental design and interpretation.

Introduction: The Clinical and Pharmacological Context of Caramiphen Edisylate

Initially developed for its antitussive and bronchodilator properties, Caramiphen edisylate has a history of investigation for a range of conditions, from respiratory ailments to neurological disorders.[1] Its therapeutic potential is rooted in its ability to modulate two critical neurotransmitter systems: the cholinergic and the glutamatergic systems. This dual activity makes it a compound of significant interest, particularly in the context of treating conditions characterized by neurotransmitter imbalances, such as nerve agent exposure and certain movement disorders.[1][2] Understanding the nuances of its interaction with both muscarinic and NMDA receptors is paramount for harnessing its therapeutic potential while mitigating potential adverse effects.[1]

Anticholinergic Profile: High-Affinity Muscarinic M1 Receptor Antagonism

Caramiphen's anticholinergic effects are central to its pharmacological profile. These effects are mediated by its direct antagonism of muscarinic acetylcholine receptors, which are pivotal in regulating a wide array of parasympathetic functions.[1][3]

Mechanism of Action: Competitive Antagonism at Muscarinic Receptors

Caramiphen acts as a competitive antagonist at muscarinic receptors, meaning it binds to the same site as the endogenous neurotransmitter, acetylcholine, but does not activate the receptor. This blockade of acetylcholine signaling leads to a reduction in parasympathetic tone, resulting in effects such as smooth muscle relaxation and reduced glandular secretions.[1][3]

Of particular note is Caramiphen's selectivity for the M1 muscarinic receptor subtype. Radioligand binding assays have demonstrated that Caramiphen binds with high affinity to the M1 receptor, showing a marked preference over M2 and M3 subtypes.[4][5][6] This selectivity is a key aspect of its pharmacological profile and may contribute to a more targeted therapeutic effect with a potentially more favorable side-effect profile compared to non-selective anticholinergics.

Quantitative Analysis of Muscarinic Receptor Binding

The affinity of Caramiphen for muscarinic receptor subtypes has been quantified in radioligand binding studies. These assays provide a direct measure of the drug's interaction with its target.

| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | Selectivity vs. M1 |

| M1 | [3H]pirenzepine | Rat Cortex | 1.2[4][5] | - |

| M2 | -quinuclidinyl benzilate | Rat Heart | 32.4 | 27-fold[4] |

| M3 | [3H]N-methylscopolamine | Rat Submaxillary Gland | 7.2 | 6-fold[4] |

Table 1: Muscarinic Receptor Binding Affinities of Caramiphen

Experimental Protocol: Muscarinic M1 Receptor Radioligand Binding Assay

The following protocol provides a framework for determining the binding affinity of a test compound, such as Caramiphen, for the M1 muscarinic receptor using the selective radioligand [3H]pirenzepine.

Objective: To determine the inhibition constant (Ki) of Caramiphen for the M1 muscarinic receptor.

Materials:

-

Rat cortical tissue homogenate

-

[3H]pirenzepine (specific activity ~80-90 Ci/mmol)

-

Caramiphen edisylate

-

Atropine (for non-specific binding determination)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]pirenzepine (typically at or below its Kd), and varying concentrations of Caramiphen.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of Caramiphen that inhibits 50% of specific [3H]pirenzepine binding) from a competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Antiglutamatergic Profile: NMDA Receptor Antagonism

Beyond its anticholinergic properties, Caramiphen also exhibits significant antiglutamatergic activity through its interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[7][8][9]

Mechanism of Action: Non-Competitive NMDA Receptor Antagonism

Caramiphen functions as a non-competitive antagonist of the NMDA receptor.[7] This means it does not compete with glutamate or glycine for their binding sites. Instead, it is thought to bind to a site within the ion channel of the receptor, possibly interacting with the zinc binding site.[2][7] By blocking the channel, Caramiphen prevents the influx of calcium ions that normally occurs upon receptor activation, thereby attenuating the excitatory signal. This mechanism is crucial for its neuroprotective and anticonvulsant effects, particularly in situations of excessive glutamatergic activity.[7][9][10]

Quantitative Analysis of NMDA Receptor Antagonism

The functional antagonism of NMDA receptors by Caramiphen has been quantified using electrophysiological techniques.

| Assay Type | Preparation | Measured Parameter | Value |

| Whole-cell patch clamp | Rat basolateral amygdala neurons | IC50 of NMDA-evoked currents | 550 µM[11] |

Table 2: Functional Antagonism of NMDA Receptors by Caramiphen

Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology for NMDA-Evoked Currents

This protocol outlines a method for measuring the inhibitory effect of Caramiphen on NMDA-evoked currents in cultured neurons or brain slices.

Objective: To determine the IC50 of Caramiphen for the inhibition of NMDA-evoked currents.

Materials:

-

Cultured neurons or acute brain slices

-

Whole-cell patch clamp rig (amplifier, micromanipulator, perfusion system)

-

Borosilicate glass pipettes

-

Artificial cerebrospinal fluid (aCSF)

-

Internal pipette solution

-

NMDA

-

Caramiphen edisylate

-

Tetrodotoxin (TTX) and other channel blockers to isolate NMDA currents

Procedure:

-

Preparation: Prepare acute brain slices or cultured neurons for recording.

-

Patching: Obtain a whole-cell patch clamp recording from a target neuron.

-

Current Isolation: Perfuse the cell with aCSF containing TTX to block voltage-gated sodium channels, and antagonists for AMPA and GABA receptors to pharmacologically isolate NMDA receptor-mediated currents.

-

Baseline Recording: Record baseline NMDA-evoked currents by puff application of NMDA.

-

Caramiphen Application: Bath-apply varying concentrations of Caramiphen and record the NMDA-evoked currents at each concentration.

-

Data Analysis: Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of Caramiphen. Plot the percentage inhibition as a function of Caramiphen concentration to determine the IC50 value.

Synergy and Dichotomy: The Interplay of Anticholinergic and Antiglutamatergic Effects

The dual pharmacological actions of Caramiphen are not mutually exclusive and can contribute synergistically to its overall therapeutic effect, particularly in complex neurological conditions. For instance, in the context of organophosphate nerve agent poisoning, the initial hypercholinergic crisis is followed by a secondary excitotoxic phase driven by excessive glutamate release. In this scenario, Caramiphen's anticholinergic properties can counteract the immediate effects of acetylcholine accumulation, while its antiglutamatergic effects can mitigate the subsequent neuronal damage.[6][7][9]

However, it is also crucial to consider the potential for these two mechanisms to contribute to adverse effects. Both anticholinergic and antiglutamatergic activities can impact cognitive function, and a thorough understanding of their dose-response relationships is essential for optimizing the therapeutic window.[1]

Conclusion and Future Directions

Caramiphen edisylate presents a compelling case study in dual-mechanism pharmacology. Its potent and selective antagonism of M1 muscarinic receptors, coupled with its distinct non-competitive blockade of NMDA receptors, provides a unique therapeutic profile. This guide has provided a technical foundation for understanding and investigating these properties, from the underlying molecular mechanisms to practical experimental protocols.

Future research should aim to further elucidate the in vivo consequences of this dual antagonism, particularly in models of neurological disease. The development of next-generation compounds with tailored affinities for muscarinic and NMDA receptors could lead to more effective and safer therapies for a range of challenging conditions. The principles and methodologies outlined in this guide provide a robust framework for such endeavors.

References

-

Schultz, M. K., et al. (2012). The anticholinergic and antiglutamatergic drug caramiphen reduces seizure duration in soman-exposed rats: synergism with the benzodiazepine diazepam. Toxicology and Applied Pharmacology, 259(3), 376-386. [Link]

-

Patsnap Synapse. (2024). What is Caramiphen edisylate used for?[Link]

-

Lumley, L. A., et al. (2014). Caramiphen edisylate as adjunct to standard therapy attenuates soman-induced seizures and cognitive deficits in rats. Neurotoxicology and Teratology, 44, 89-104. [Link]

-

PubChem. (n.d.). Caramiphen edisylate. National Center for Biotechnology Information. [Link]

-

Hudkins, R. L., & DeHaven-Hudkins, D. L. (1993). Caramiphen, iodocaramiphen and nitrocaramiphen are potent, competitive, muscarinic M1 receptor-selective agents. European Journal of Pharmacology, 231(3), 485-488. [Link]

-

Global Substance Registration System. (n.d.). CARAMIPHEN EDISYLATE. [Link]

-

Hudkins, R. L., & DeHaven-Hudkins, D. L. (1991). Muscarinic receptor binding profile of para-substituted caramiphen analogues. Journal of Medicinal Chemistry, 34(8), 2488-2493. [Link]

-

Figueiredo, T. H., et al. (2011). Neuroprotective efficacy of caramiphen against soman and mechanisms of its action. British Journal of Pharmacology, 164(5), 1494-1505. [Link]

-

Patel, K., et al. (2014). Measurement of NMDA Receptor Antagonist, CPP, in Mouse Plasma and Brain Tissue Following Systematic Administration Using Ion-Pair LCMS/MS. Journal of Analytical & Bioanalytical Techniques, 5(5), 200. [Link]

-

Noll, C., et al. (2018). Development of a pharmacological evidence-based anticholinergic burden scale for medications commonly used in older adults. Geriatrics & Gerontology International, 18(1), 101-108. [Link]

-

ResearchGate. (n.d.). Clinical studies evaluating anticholinergic activity. [Link]

-

DrugBank. (n.d.). Caramiphen Ethanedisulfonate. [Link]

-

CAS Common Chemistry. (n.d.). Caramiphen edisylate. [Link]

-

Mayer, T., et al. (2016). Limitations of the Anticholinergic Activity Assay and Assay-Based Anticholinergic Drug Scales. The American Journal of Geriatric Psychiatry, 24(12), 1183-1189. [Link]

-

Schultz, M. K., et al. (2012). The anticholinergic and antiglutamatergic drug caramiphen reduces seizure duration in soman-exposed rats: Synergism with the benzodiazepine diazepam. Toxicology and Applied Pharmacology, 259(3), 376-386. [Link]

-

Schultz, M. K., et al. (2012). The anticholinergic and antiglutamatergic drug caramiphen reduces seizure duration in soman-exposed rats: synergism with the benzodiazepine diazepam. Toxicology and Applied Pharmacology, 259(3), 376-386. [Link]

-

Figueiredo, T. H., et al. (2011). Neuroprotective efficacy of caramiphen against soman and mechanisms of its action. British Journal of Pharmacology, 164(5), 1494-1505. [Link]

-

Agrawal, R., & Mofett, B. (2023). Anticholinergic Medications. In StatPearls. StatPearls Publishing. [Link]

-

Schultz, M. K., et al. (2014). Caramiphen edisylate as adjunct to standard therapy attenuates soman-induced seizures and cognitive deficits in rats. Neurotoxicology and Teratology, 44, 89-104. [Link]

-

Hardingham, G. E., & Bading, H. (2008). A quantitative method to assess extrasynaptic NMDA receptor function in the protective effect of synaptic activity against neurotoxicity. Journal of Neuroscience Methods, 167(1), 1-8. [Link]

-

Hudkins, R. L., & DeHaven-Hudkins, D. L. (1991). M1 muscarinic antagonists interact with sigma recognition sites. Life Sciences, 49(18), 1293-1299. [Link]

-

Taipale, H., et al. (2022). Anticholinergic Burden and Its Effect on Cognition in Psychosis. Psychiatric Times. [Link]

-

DermNet. (n.d.). Anticholinergic medications. [Link]

-

ACS Publications. (1992). Muscarinic receptor binding profile of para-substituted caramiphen analogs. Journal of Medicinal Chemistry. [Link]

-

Laube, B., et al. (2014). Structural insights into competitive antagonism in NMDA receptors. The Journal of Neuroscience, 34(32), 10666-10677. [Link]

-

Wikipedia. (n.d.). NMDA receptor antagonist. [Link]

-

Singh, A., et al. (2018). Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies. Journal of Biomolecular Structure and Dynamics, 36(16), 4333-4344. [Link]

-

DeHaven-Hudkins, D. L., & Hudkins, R. L. (1993). Anticonvulsant activity of caramiphen analogs. Pharmacology, Biochemistry and Behavior, 46(4), 957-961. [Link]

Sources

- 1. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. BioKB - CoOccurrence - caramiphen - NMDA receptor antagonist [biokb.lcsb.uni.lu]

- 4. Muscarinic receptor binding profile of para-substituted caramiphen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]

- 6. Caramiphen, iodocaramiphen and nitrocaramiphen are potent, competitive, muscarinic M1 receptor-selective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. camh.ca [camh.ca]

- 9. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective efficacy of caramiphen against soman and mechanisms of its action - PMC [pmc.ncbi.nlm.nih.gov]

The Shifting Identity of a Mid-Century Molecule: A Technical History of Caramiphen Edisylate

Abstract

Caramiphen edisylate, a synthetic molecule born from the crucible of mid-20th-century pharmacology, presents a compelling narrative of evolving scientific understanding. Initially classified and deployed as a conventional anticholinergic agent for Parkinson's disease and as a centrally-acting antitussive, its therapeutic identity has been profoundly reshaped by decades of research. This guide traces the historical and technical trajectory of Caramiphen, from its origins as a seemingly straightforward antispasmodic to its modern conceptualization as a complex, multi-target neuromodulatory agent. We will dissect the elucidation of its multifaceted mechanism of action—encompassing not only muscarinic acetylcholine receptor antagonism but also N-methyl-D-aspartate (NMDA) receptor blockade, GABAergic modulation, and sigma-1 receptor affinity. This technical monograph will detail the foundational experimental protocols that defined its properties, chronicle its therapeutic applications, and present the analytical methodologies, both historical and contemporary, used for its characterization. For the researcher, scientist, or drug development professional, the story of Caramiphen serves as an object lesson in the dynamic nature of pharmacology, where a single molecule's true potential can be revealed layer by layer over time.

Genesis of a Synthetic Anticholinergic: Discovery and Chemical Profile

Caramiphen, chemically known as 2-(Diethylamino)ethyl 1-phenylcyclopentanecarboxylate, emerged in the mid-20th century, an era characterized by the systematic exploration of synthetic compounds for therapeutic utility.[1][2] While the specific moment of its first synthesis is not prominently documented in readily available literature, its structure is representative of a class of anticholinergic esters developed during this period to manage conditions involving involuntary muscle spasms. The edisylate salt (1,2-ethanedisulfonate) was formulated to improve its pharmaceutical properties.

The molecule was developed as an anticholinergic and antispasmodic agent targeting both the central and peripheral nervous systems.[1] Its initial therapeutic roles were in the symptomatic treatment of Parkinson's disease and as a non-opioid cough suppressant, often in combination with decongestants like phenylpropanolamine.[2][3] It was officially added to the British National Formulary in 1963.[4]

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₇NO₂ | [2][5] |

| Molar Mass | 289.42 g/mol | [6] |

| IUPAC Name | 2-(Diethylamino)ethyl 1-phenylcyclopentanecarboxylate | [4] |

| CAS Number | 77-22-5 (Caramiphen); 125-86-0 (Caramiphen edisylate) | [7][8] |

| Appearance | Solid | N/A |

Unraveling a Multifaceted Pharmacological Profile

The scientific journey of Caramiphen is one of deepening complexity. Initially understood through a single lens, its mechanism of action is now appreciated as a convergence of several distinct neurochemical interactions. This evolution in understanding is a testament to advancing pharmacological tools and methodologies.

2.1. Primary Anticholinergic Activity

The foundational mechanism attributed to Caramiphen is its action as an anticholinergic agent.[1] It functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). In the central nervous system, this action was thought to help correct the relative cholinergic dominance that occurs in Parkinson's disease due to dopamine depletion, thereby alleviating symptoms like tremor and rigidity.[2] In the periphery, this same mechanism contributes to its antispasmodic and bronchodilator effects by relaxing smooth muscle.[1]

2.2. Central Antitussive Action

Beyond its anticholinergic properties, Caramiphen was established as an effective antitussive. Crucially, this effect was demonstrated to be of central origin. Studies in decerebrate cat models, where cough was induced by direct electrical stimulation of the brainstem's cough center, showed that Caramiphen could suppress the cough reflex.[9] Its efficacy when administered directly into the vertebral artery was significantly higher than intravenous administration, confirming that it acts on the central nervous system rather than peripherally on airway receptors.[4][9]

2.3. NMDA Receptor Antagonism and Glutamatergic Modulation

A pivotal shift in the understanding of Caramiphen came with the discovery of its antiglutamatergic properties, specifically its activity as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[10] This finding expanded its identity from a simple anticholinergic to a modulator of the primary excitatory neurotransmitter system in the brain. Whole-cell recording studies in brain slices have provided direct evidence that Caramiphen can reduce postsynaptic currents evoked by NMDA in a dose-dependent manner.[11][12] This mechanism is now believed to be a key contributor to its potent anticonvulsant and neuroprotective effects, particularly in the context of excitotoxicity seen in seizures and nerve agent exposure.[11][13]

2.4. Modulation of the GABAergic System

Further research revealed an even more nuanced profile, demonstrating that Caramiphen also modulates the brain's primary inhibitory system. In vitro studies of the basolateral amygdala (BLA) showed that Caramiphen has a bidirectional effect on GABAᴀ receptor activation.[11][12] At lower, therapeutically relevant concentrations (100-300 µM), it facilitates GABA-evoked currents, enhancing inhibitory neurotransmission.[11] This facilitation of GABAergic inhibition likely plays a significant role in its anticonvulsant efficacy.[11][14]

2.5. Sigma-1 Receptor Binding

Caramiphen has also been identified as a ligand for the sigma-1 (σ₁) receptor, binding with a notable affinity (IC₅₀ value of 25 nM).[4] The σ₁ receptor is an intracellular chaperone protein involved in regulating ion channels and cellular signaling pathways. While the full clinical implications of this interaction are still being explored, binding to this receptor is a property shared by other centrally-acting drugs, including some antitussives and anticonvulsants, suggesting it may contribute to Caramiphen's overall neurological effects.

Caption: Converging Mechanisms of Caramiphen Action.

The Therapeutic and Investigational Journey of Caramiphen

Caramiphen's clinical and research applications have mirrored the evolving understanding of its pharmacology, beginning with broad symptomatic control and moving toward more specialized neuroprotective and anticonvulsant roles.

3.1. Historical Use in Parkinson's Disease

As an early synthetic anticholinergic, Caramiphen was used to manage the motor symptoms of Parkinson's disease.[2][4] By blocking muscarinic receptors in the basal ganglia, it helped to reduce the excessive cholinergic activity resulting from dopamine deficiency, leading to improvements in tremor and rigidity. However, its use was associated with typical anticholinergic side effects like nausea, dizziness, drowsiness, and cognitive impairment.[4][15] With the advent of more targeted and effective dopaminergic therapies like Levodopa, the use of Caramiphen and other anticholinergics for Parkinson's has become less common, generally being reserved for younger patients where tremor is the predominant symptom.[2][15]

3.2. Application as a Non-Opioid Antitussive

Caramiphen was also formulated as a centrally acting cough suppressant.[3] Its ability to inhibit the cough reflex at the level of the brainstem provided an alternative to opioid-based antitussives.[9] Animal studies demonstrated it was roughly equivalent in potency to codeine in certain models.[4]

3.3. Modern Investigation: A Potent Anticonvulsant and Neuroprotectant

The most significant evolution in Caramiphen's application profile lies in its investigation as a potent anticonvulsant. Studies in the rat maximal electroshock (MES) test, a gold-standard model for generalized tonic-clonic seizures, revealed that Caramiphen was a highly effective anticonvulsant, nearly twice as potent as the prototypical drug diphenylhydantoin.[16] This effect was found to be independent of its anticholinergic activity.[16]

This potent activity is now largely attributed to its dual action as an NMDA receptor antagonist and a positive modulator of GABAᴀ receptors.[11][12] This combination is particularly valuable in scenarios of extreme neuronal hyperexcitability, such as status epilepticus induced by organophosphate nerve agents like soman.[13][14] In preclinical models of nerve agent exposure, adjunct treatment with Caramiphen has been shown to terminate seizure activity, reduce subsequent neuropathology, and attenuate long-term cognitive deficits.[11][13][14]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Rats

This protocol is a standardized method for inducing generalized tonic-clonic seizures to screen for anticonvulsant activity.[2][9][10]

-

Animal Preparation:

-

Use male Sprague-Dawley rats (130 ± 20 g). Acclimatize animals to laboratory conditions.

-

Administer the test compound (Caramiphen) or vehicle control via the desired route (e.g., orally, PO). Dosing is typically performed 60 minutes prior to the electroshock to allow for absorption.

-

-

Electrode and Anesthesia Application:

-

Stimulation:

-

Place corneal electrodes firmly on the saline-moistened corneas.

-

Deliver a high-frequency electrical stimulus using an electroconvulsive shock apparatus. Standard parameters for rats are a 60 Hz alternating current of 150 mA for a duration of 0.2 seconds.[10]

-

-

Observation and Endpoint:

-

Immediately after stimulation, release the animal into an observation chamber.

-

Observe the seizure phenotype. A full-blown seizure is characterized by an initial tonic flexion followed by tonic extension of the hindlimbs.

-

The primary endpoint for anticonvulsant activity is the abolition of the tonic hindlimb extension phase .[2][10] An animal that does not exhibit tonic hindlimb extension is considered "protected."

-

-

Data Analysis:

Quantitative Data: Anticonvulsant Potency of Caramiphen and Analogs

| Compound | Administration Route | ED₅₀ (mg/kg) in Rats | Source |

| Caramiphen | Intraperitoneal (i.p.) | 3.1 | [5] |

| Aminocaramiphen (Analog 2) | Intraperitoneal (i.p.) | 3.4 | [5] |

| N-methyl-4-piperidinyl 1-phenylcyclopentanecarboxylate (Analog 9) | Intraperitoneal (i.p.) | 4.8 | [5] |

| Diphenylhydantoin | Intraperitoneal (i.p.) | ~5.8 (calculated from relative potency) | [16] |

Analytical Methodologies for Characterization

The methods used to analyze and quantify Caramiphen edisylate have evolved with analytical technology, from classic chromatographic techniques to highly sensitive mass spectrometry-based assays.

4.1. Historical Approach: Gas-Liquid Chromatography (GLC)

In the 1970s, Gas-Liquid Chromatography (GLC) was a primary method for the analysis of small organic molecules like Caramiphen.[1]

Exemplar Protocol: GLC Analysis of Caramiphen

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A packed glass column (e.g., 6 ft x 1/4 in) containing a stationary phase suitable for amine compounds, such as 3% OV-17 on a solid support like Gas-Chrom Q.

-

Sample Preparation:

-

Dissolve the sample containing Caramiphen edisylate in a suitable solvent.

-

Make the solution alkaline (e.g., with NaOH) to convert the salt to the free base form of Caramiphen, which is more volatile.

-

Extract the Caramiphen free base into an organic solvent (e.g., diethyl ether or chloroform).

-

Evaporate the organic solvent and reconstitute the residue in a small, known volume of a suitable solvent (e.g., ethyl acetate) for injection.

-

-

Chromatographic Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature: Isothermal at 220 °C

-

Detector Temperature: 275 °C

-

Carrier Gas: Nitrogen, with a flow rate of ~40 mL/min.

-

-

Quantification: An internal standard would be added at the beginning of the sample preparation. Quantification is achieved by comparing the peak area ratio of Caramiphen to the internal standard against a calibration curve.

4.2. Modern Approach: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Today, LC-MS/MS is the gold standard for quantifying drugs in complex biological matrices due to its superior sensitivity, specificity, and speed.[17]

Caption: Modern LC-MS/MS Workflow for Caramiphen Quantification.

Exemplar Protocol: LC-MS/MS Analysis of Caramiphen in Plasma

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of Caramiphen).

-

Perform protein precipitation by adding 300 µL of acetonitrile. Vortex and centrifuge.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor for the specific precursor-to-product ion transition for Caramiphen (e.g., m/z 290.2 → 114.1) and its internal standard.

-

-

Quantification: The ratio of the peak area of the Caramiphen MRM transition to that of the internal standard is used for quantification against a standard curve prepared in the same biological matrix.

Conclusion and Future Perspectives

The history of Caramiphen edisylate is a microcosm of the evolution of neuropharmacology. It began its life cycle as a drug defined by a single, well-understood mechanism—anticholinergic activity—and was applied accordingly to Parkinson's disease and as an antitussive. However, sustained scientific inquiry, enabled by more sophisticated research tools, has peeled back layers of complexity to reveal a molecule with a rich, multi-target profile. Its potent anticonvulsant and neuroprotective properties, rooted in the modulation of the brain's primary excitatory and inhibitory systems, have given it a new identity as a valuable investigational tool.

For drug development professionals, the journey of Caramiphen underscores the importance of deep pharmacological profiling and the potential for repositioning older drugs as new mechanisms are uncovered. For researchers, it remains a fascinating compound whose combined effects on cholinergic, glutamatergic, GABAergic, and sigma systems offer a unique tool to probe the pathophysiology of complex neurological disorders. The story of Caramiphen is not merely a historical account; it is a continuing exploration into the intricate and interconnected nature of neurochemical signaling.

References

-

Patsnap Synapse. (2024). What is Caramiphen edisylate used for? Retrieved from [Link]

-

Chakrabarty, A., Sankar, V., & Janakiraman, K. (1985). Evidence for a central site of action for the antitussive effects of caramiphen. PubMed. Retrieved from [Link]

-

Grokipedia. (2026). Caramiphen. Retrieved from [Link]

-

Tortella, F. C., & Musacchio, J. M. (1986). Caramiphen: a non-opioid antitussive with potent anticonvulsant properties in rats. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Caramiphen. Retrieved from [Link]

-

Bolser, D. C., & Davenport, P. W. (2017). Antitussive Drugs—Past, Present, and Future. PubMed Central. Retrieved from [Link]

-

Simple English Wikipedia. (n.d.). Caramiphen. Retrieved from [Link]

-

Schultz, M. K., et al. (2014). Caramiphen edisylate as Adjunct to Standard Therapy attenuates soman-induced Seizures and Cognitive Deficits in Rats. Defense Technical Information Center. Retrieved from [Link]

-

Global Biodefense. (2014). Parkinson's Drug May Help Recovery from Nerve Agent Exposure. Retrieved from [Link]

-

Figueiredo, T. H., et al. (2011). Neuroprotective efficacy of caramiphen against soman and mechanisms of its action. PubMed Central. Retrieved from [Link]

-

Figueiredo, T. H., et al. (2011). Neuroprotective efficacy of caramiphen against soman and mechanisms of its action. PubMed. Retrieved from [Link]

-

Cleveland Clinic. (n.d.). Parkinson's Disease Medications. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Caramiphen. Retrieved from [Link]

-

Pharsight. (n.d.). Drug Patents containing Ammonium Chloride, Caramiphen Edisylate. Retrieved from [Link]

-

Casselman, A. A., & Bannard, R. A. (1970). Gas-liquid chromatography of caramiphen hydrochloride and its analogues. PubMed. Retrieved from [Link]

-

Parkinson Canada. (n.d.). MEDICATIONS TO TREAT PARKINSON'S DISEASE. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Caramiphen edisylate. Retrieved from [Link]

-

DeHaven-Hudkins, D. L., et al. (1992). Anticonvulsant Activity of Caramiphen Analogs. PubMed. Retrieved from [Link]

-

ChEMBL. (n.d.). Compound: CARAMIPHEN (CHEMBL61946). Retrieved from [Link]

-

NIH PANAChE Database. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). Retrieved from [Link]

-

Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Rat. Retrieved from [Link]

-

Al-Tannak, N. F., & Al-Khatib, A. J. (2018). The Analytical Methods of Drug Analysis. ResearchGate. Retrieved from [Link]

Sources

- 1. Gas-liquid chromatography of caramiphen hydrochloride and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 4. Caramiphen - Wikipedia [en.wikipedia.org]

- 5. Caramiphen | C18H27NO2 | CID 6472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdsabstracts.org [mdsabstracts.org]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 10. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. US5466799A - Synthesis of benzodiazepines - Google Patents [patents.google.com]

- 13. Screening antibiotics: industrial research by CEPA and Merck in the 1950s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. clinician.com [clinician.com]

- 16. scispace.com [scispace.com]

- 17. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Development of Caramiphen Edisylate as a Medical Countermeasure for Organophosphate Poisoning: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organophosphate (OP) nerve agents and pesticides represent a significant threat to both military personnel and civilian populations, causing a rapid and severe cholinergic crisis that can lead to seizures, respiratory failure, and death.[1] Current standard-of-care, primarily consisting of an anticholinergic agent (atropine), an oxime to reactivate acetylcholinesterase (AChE), and a benzodiazepine (diazepam) to control seizures, has notable limitations, particularly in preventing long-term neurological damage.[2][3] This technical guide provides an in-depth examination of the preclinical research on Caramiphen edisylate, a promising candidate for adjunct therapy in OP poisoning. Caramiphen exhibits a unique dual mechanism of action, functioning as both a muscarinic acetylcholine receptor antagonist and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[4][5] This dual functionality allows it to not only counteract the initial hypercholinergic crisis but also to mitigate the subsequent excitotoxic cascade mediated by the glutamatergic system, which is a key contributor to seizure propagation and neuronal damage.[5][6] This guide will detail the mechanistic rationale for its use, provide comprehensive protocols for its preclinical evaluation, summarize key efficacy data from animal models, and present its pharmacokinetic and toxicological profile.

The Unmet Need in Organophosphate Poisoning Treatment

Organophosphate compounds exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[7] This inhibition leads to an accumulation of ACh at cholinergic synapses, resulting in a toxidrome characterized by both muscarinic (e.g., hypersecretions, bronchoconstriction, bradycardia) and nicotinic (e.g., muscle fasciculations, paralysis) effects.[1][7] Centrally, this cholinergic overstimulation can trigger a cascade of events, including the excessive release of glutamate, leading to status epilepticus, a state of prolonged seizure activity.[5][8]

While the current triple-therapy regimen of atropine, an oxime, and diazepam is life-saving, it has significant drawbacks:

-

Atropine: Primarily targets peripheral muscarinic symptoms and has limited efficacy against central cholinergic effects and seizures.[2] High doses are often required, which can lead to significant side effects.[2]

-

Oximes: Their primary role is to reactivate inhibited AChE. However, their effectiveness is time-dependent and varies depending on the specific OP agent.[9] Furthermore, their ability to cross the blood-brain barrier is limited, restricting their central nervous system effects.[10]

-

Diazepam: As a benzodiazepine, it enhances the effect of the inhibitory neurotransmitter GABA. However, with prolonged seizure activity, GABAA receptors can become internalized, reducing the efficacy of diazepam over time.[11] Moreover, diazepam does not fully prevent the long-term neurotoxic consequences of OP-induced seizures.[11]

This therapeutic gap highlights the urgent need for novel adjunct therapies that can offer broader and more robust neuroprotection.

Caramiphen Edisylate: A Dual-Mechanism Approach

Caramiphen edisylate emerges as a compelling candidate due to its multifaceted pharmacological profile. It is an established anticholinergic drug that also possesses significant antiglutamatergic properties.[4][12] This dual action is hypothesized to be particularly beneficial in the context of OP poisoning by addressing both the initial cholinergic surge and the subsequent excitotoxic glutamatergic cascade.[4]

Mechanism of Action

Caramiphen's therapeutic potential in OP poisoning stems from its ability to modulate two critical neurotransmitter systems:

-

Anticholinergic Activity: Caramiphen acts as a competitive antagonist at muscarinic acetylcholine receptors, similar to atropine. This action helps to control the peripheral and central muscarinic symptoms of OP poisoning.[4]

-

Antiglutamatergic Activity: Crucially, Caramiphen is also a non-competitive antagonist of the NMDA receptor, a key component of the glutamatergic system.[13] By blocking the NMDA receptor ion channel, Caramiphen can prevent the excessive influx of Ca2+ into neurons, a primary driver of excitotoxicity, neuronal damage, and seizure perpetuation.[6]

This dual mechanism suggests that Caramiphen could offer more comprehensive protection than agents targeting only one of these pathways.

Figure 1: Dual mechanism of Caramiphen in OP poisoning.

Preclinical Evaluation: Methodologies and Protocols

Rigorous preclinical evaluation is essential to establish the efficacy and safety of Caramiphen as a countermeasure for OP poisoning. This section outlines key in vitro and in vivo experimental protocols.

In Vitro Characterization

To quantify the affinity of Caramiphen for its target receptors, competitive radioligand binding assays are employed.

Protocol 1: Muscarinic Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of Caramiphen for muscarinic acetylcholine receptors.

-

Materials:

-

Rat brain cortex homogenates (source of receptors).

-

[3H]Quinuclidinyl benzilate ([3H]QNB) as the radioligand.

-

Atropine as a positive control.

-

Caramiphen edisylate test solutions.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare rat brain cortex membranes by homogenization and centrifugation.

-

In a 96-well plate, incubate a fixed concentration of [3H]QNB (e.g., 0.1-4 nM) and brain homogenate with increasing concentrations of unlabeled Caramiphen edisylate.[8]

-

Total binding is determined in the absence of a competitor, while non-specific binding is measured in the presence of a saturating concentration of atropine (e.g., 1 µM).[8]

-

Incubate at 30°C for 60 minutes.[8]

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of Caramiphen that inhibits 50% of specific [3H]QNB binding) by non-linear regression analysis.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Protocol 2: NMDA Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of Caramiphen for the NMDA receptor ion channel.

-

Materials:

-

Rat brain (hippocampus or cortex) membranes.

-

[3H]MK-801 as the radioligand.

-

Unlabeled MK-801 or phencyclidine (PCP) for non-specific binding.[2]

-

Glutamate and glycine as co-agonists.[2]

-

Caramiphen edisylate test solutions.

-

Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare rat brain membranes as described previously, with extensive washing to remove endogenous glutamate and glycine.[3]

-

Incubate a fixed concentration of [3H]MK-801 (e.g., 5 nM) with brain membranes in the presence of saturating concentrations of glutamate and glycine (e.g., 1 mM each).[2]

-

Add increasing concentrations of unlabeled Caramiphen edisylate.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled MK-801 (e.g., 10 µM).

-

Incubate at 25°C for 180 minutes.

-

Terminate the assay and measure radioactivity as described in Protocol 1.

-

Calculate specific binding and determine the IC50 and Ki values for Caramiphen.

-

Whole-cell patch-clamp electrophysiology can be used to functionally assess the effect of Caramiphen on NMDA receptor-mediated currents in neurons.

Protocol 3: Whole-Cell Patch-Clamp Recording of NMDA-Evoked Currents

-

Objective: To characterize the inhibitory effect of Caramiphen on NMDA-evoked currents in cultured neurons or acute brain slices.

-

Materials:

-

Primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.

-

External recording solution (ACSF) containing blockers of non-NMDA and GABA receptors.

-

Internal pipette solution.

-

NMDA and glycine.

-

Caramiphen edisylate solutions.

-

Patch-clamp amplifier and data acquisition system.

-

-

Procedure:

-

Prepare neuronal cultures or acute brain slices.

-

Establish a whole-cell patch-clamp recording from a neuron.

-

Hold the cell at a negative membrane potential (e.g., -70 mV) to record inward currents.

-

Locally apply a solution containing NMDA and glycine to evoke a current.

-

After establishing a stable baseline of NMDA-evoked currents, perfuse the recording chamber with Caramiphen at various concentrations.

-

Measure the amplitude of the NMDA-evoked current in the presence of Caramiphen.

-

Construct a concentration-response curve to determine the IC50 of Caramiphen for the inhibition of NMDA-evoked currents.

-

In Vivo Efficacy Studies

Animal models are indispensable for evaluating the therapeutic potential of Caramiphen in a complex physiological system. The rat model of soman-induced seizures is a well-established and relevant model.

Figure 2: General workflow for in vivo efficacy testing.

Protocol 4: Soman-Induced Seizure Model in Rats

-

Objective: To evaluate the efficacy of Caramiphen, alone or in combination with standard therapy, in attenuating soman-induced seizures and subsequent neuropathology.

-

Animals: Adult male Sprague-Dawley or Wistar rats.

-

Procedure:

-

Surgical Preparation (Optional but recommended): Surgically implant cortical electrodes for electroencephalogram (EEG) recording to objectively quantify seizure activity. Allow for a recovery period of at least one week.

-

OP Exposure: Administer a seizure-inducing dose of soman (e.g., 1.2 x LD50, subcutaneously).[13]

-

Standard Therapy (if applicable): One minute post-soman exposure, administer standard therapy, such as atropine sulfate (e.g., 2 mg/kg, i.m.) and an oxime (e.g., HI-6, 93.6 mg/kg, i.m.).[13]

-

Seizure Onset and Treatment: Monitor animals for the onset of seizures (behaviorally and/or via EEG). At a predetermined time after seizure onset (e.g., 10, 20, or 30 minutes), administer the test articles.[1]

-

Monitoring and Endpoints:

-

Survival: Record survival rates at 24 and 48 hours post-exposure.

-

Seizure Duration and Severity: Continuously record EEG and/or score behavioral seizures for at least 24 hours.

-

Neuropathology: At a terminal time point (e.g., 24 hours or later), perfuse the animals and collect brain tissue. Process the brains for histological analysis to assess neuronal damage in key regions like the hippocampus, amygdala, and piriform cortex.

-

-

-

Neuropathology Assessment (Protocol 5: Fluoro-Jade C Staining):

-

Objective: To visualize and quantify degenerating neurons.

-

Procedure:

-

Mount brain sections on gelatin-coated slides.

-

Immerse slides in a solution of 1% sodium hydroxide in 80% ethanol for 5 minutes.[12]

-

Transfer to 70% ethanol for 2 minutes, then to distilled water for 2 minutes.[12]

-

Incubate in a 0.06% potassium permanganate solution for 10 minutes to reduce background fluorescence.[1]

-

Rinse in distilled water.

-

Incubate in a 0.0001% solution of Fluoro-Jade C in 0.1% acetic acid for 10 minutes.[1][4]

-

Rinse with distilled water, dry the slides, clear with xylene, and coverslip.

-

Visualize degenerating neurons using fluorescence microscopy with blue light excitation.

-

-

Summary of Preclinical Efficacy

Preclinical studies have consistently demonstrated the significant therapeutic benefit of Caramiphen edisylate in animal models of OP poisoning.

| Study Parameter | Diazepam Alone | Caramiphen (100 mg/kg) + Diazepam | Key Findings | Reference |

| Seizure Duration | Prolonged | Significantly shortened | Caramiphen, as an adjunct to diazepam, significantly reduces the duration of soman-induced seizures. | [1][12] |

| Neuropathology | Significant neuronal damage | Markedly reduced neuronal damage | The combination of Caramiphen and diazepam provides superior neuroprotection compared to diazepam alone. | [1] |

| Cognitive Function | Deficits in spatial memory | Attenuated cognitive deficits | Caramiphen treatment helps to preserve cognitive function following OP exposure. | [12] |

| Body Weight Loss | Significant | Prevented | The higher dose of Caramiphen prevented the body weight loss associated with soman exposure. | [12] |

These findings strongly support the hypothesis that Caramiphen's dual mechanism of action provides a synergistic effect when combined with standard benzodiazepine therapy, leading to improved outcomes in terms of seizure control and neuroprotection.[1]

Pharmacokinetic and Toxicological Profile

Pharmacokinetics

A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of Caramiphen is crucial for dose selection and extrapolation to humans. Pharmacokinetic data in preclinical species is somewhat limited in the public domain.

| Species | Route | T1/2 (h) | CL | Vd | Bioavailability (%) | Reference |

| Rat | - | ~2.5 (estimated) | Data not available | Data not available | Data not available | [14] |

| Rabbit | s.c. | Data not available | Data not available | Data not available | Data not available | [14] |

| Dog | - | Data not available | Data not available | Data not available | Data not available | |

| Monkey | - | Data not available | Data not available | Data not available | Data not available |

T1/2: Half-life; CL: Clearance; Vd: Volume of distribution. Data is limited in publicly available literature.

The limited available information suggests an estimated elimination half-life of approximately 2.5 hours in rats, based on extrapolations from human and rabbit data.[14] Further dedicated pharmacokinetic studies across multiple species are warranted to build a more complete profile and to inform allometric scaling for human dose prediction.

Toxicology

The safety profile of Caramiphen edisylate is a critical component of its development.

-

Acute Toxicity (LD50):

-

Genotoxicity:

-

A standard battery of genotoxicity tests, including the Ames test (bacterial reverse mutation assay), an in vitro chromosomal aberration assay, and an in vivo micronucleus test, is required to assess the mutagenic potential of Caramiphen.[2] These data are not currently available in the public domain.

-

-

Repeated-Dose Toxicity:

-

Sub-chronic (e.g., 28-day) repeated-dose toxicity studies in both a rodent and a non-rodent species are necessary to identify potential target organs of toxicity and to establish a No-Observed-Adverse-Effect-Level (NOAEL). In a study with rats exposed to soman, a high dose of Caramiphen (100 mg/kg) was associated with an exacerbation of the reduction in body temperature.[14]

-

Conclusion and Future Directions

The preclinical evidence strongly supports the continued development of Caramiphen edisylate as an adjunct therapy for organophosphate poisoning. Its dual anticholinergic and antiglutamatergic mechanism of action offers a rational and effective approach to counteracting both the initial cholinergic crisis and the subsequent, often devastating, neurotoxic cascade. The synergistic effects observed with diazepam are particularly promising, suggesting that Caramiphen could significantly enhance the current standard of care.

Future preclinical research should focus on:

-

Comprehensive Pharmacokinetic Profiling: Conducting detailed pharmacokinetic studies in multiple species (rat, rabbit, dog, non-human primate) to enable robust allometric scaling and prediction of human pharmacokinetics.

-

Formal Toxicological Evaluation: Performing a full suite of GLP-compliant toxicology studies, including acute and repeated-dose toxicity, genotoxicity, and reproductive toxicity, to thoroughly characterize its safety profile.

-

Dose-Optimization Studies: Further refining the optimal dose and timing of Caramiphen administration in combination with current and emerging antidotes.

-

Evaluation in Other OP Models: Expanding efficacy testing to include other nerve agents and common pesticides to broaden its potential application.

By addressing these key areas, the development of Caramiphen edisylate can be advanced, with the ultimate goal of providing a more effective medical countermeasure to protect against the multifaceted and life-threatening effects of organophosphate poisoning.

References

-

Schultz, M. K., et al. (2014). Caramiphen edisylate as Adjunct to Standard Therapy attenuates soman-induced Seizures and Cognitive Deficits in Rats. Neurotoxicology and Teratology, 44, 89-104. [Link]

-

Schultz, M. K., et al. (2014). Caramiphen edisylate as adjunct to standard therapy attenuates soman-induced seizures and cognitive deficits in rats. PubMed, 24946037. [Link]

-

Raveh, L., Eisenkraft, A., & Weissman, B. A. (2014). Caramiphen edisylate: an optimal antidote against organophosphate poisoning. Toxicology, 325, 115-124. [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023). a review on: toxicity studies in animals. [Link]

-

Eurofins. Glutamate (NMDA, Non-Selective) Rat Ion Channel [3H] MK-801 Binding LeadHunter Assay. [Link]

-

Histo-Chem. PROTOCOL Fluoro-Jade C stain is for neuronal degeneration with fluorescent Nissl counter stain. [Link]

-

Schultz, M. K., et al. (2012). The anticholinergic and antiglutamatergic drug caramiphen reduces seizure duration in soman-exposed rats: synergism with the benzodiazepine diazepam. Toxicology and Applied Pharmacology, 259(3), 376-386. [Link]

-

Haga, K., et al. (2012). Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist. Nature, 482(7386), 547-551. [Link]

-

Nelson Labs. Ames Test and Genotoxicity Testing. [Link]

-

Eyer, P., et al. (2007). Testing of antidotes for organophosphorus compounds: experimental procedures and clinical reality. Toxicology, 233(1-3), 86-97. [Link]

-

Figueiredo, T. H., et al. (2011). Neuroprotective efficacy of caramiphen against soman and mechanisms of its action. British Journal of Pharmacology, 164(2b), 588-601. [Link]

-

Medscape. (2023). Organophosphate Toxicity. [Link]

-

U.S. Food and Drug Administration. (2010). Pharmacology/Toxicology NDA Review and Evaluation. [Link]

-

ResearchGate. (2019). Inhibition of [ 3 H]-MK-801 binding to the NMDA receptor channel in... [Link]

-

Schultz, M. K., et al. (2012). The anticholinergic and antiglutamatergic drug caramiphen reduces seizure duration in soman-exposed rats: synergism with the benzodiazepine diazepam. DTIC, ADA557224. [Link]

-

Aroniadou-Anderjaska, V., et al. (2021). Comparing the Antiseizure and Neuroprotective Efficacy of LY293558, Diazepam, Caramiphen, and LY293558-Caramiphen Combination against Soman in a Rat Model Relevant to the Pediatric Population. The Journal of Pharmacology and Experimental Therapeutics, 378(1), 1-11. [Link]

-

Radić, Z., & Taylor, P. (2024). N-methyl-d-aspartate receptors: Structure, function, and role in organophosphorus compound poisoning. IUBMB Life, 76(4), 329-342. [Link]

-

Lallement, G., et al. (2020). Intranasal Formulations for Organophosphorus Nerve Agent Poisoning: A Review of Recent Developments in Treatment and Prophylaxis. Journal of Applied Biotechnology Reports, 7(4), 213-220. [Link]

Sources

- 1. repeat-dose toxicity study: Topics by Science.gov [science.gov]

- 2. nelsonlabs.com [nelsonlabs.com]

- 3. Pharmacokinetics of carbamazepine in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biotoxicity.com [biotoxicity.com]

- 5. Effect of antigen binding affinity and effector function on the pharmacokinetics and pharmacodynamics of anti-IgE monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of meloxicam administered orally to rabbits (Oryctolagus cuniculus) for 29 days - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bibliotekanauki.pl [bibliotekanauki.pl]

- 8. theaahp.org [theaahp.org]

- 9. Genotoxic, Cytotoxic, Antigenotoxic, and Anticytotoxic Effects of Sulfonamide Chalcone Using the Ames Test and the Mouse Bone Marrow Micronucleus Test - PMC [pmc.ncbi.nlm.nih.gov]

- 10. page-meeting.org [page-meeting.org]

- 11. Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

Early Preclinical Investigation of Caramiphen Edisylate in Models of Parkinson's Disease: A Mechanistic and Methodological Review

An In-Depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Parkinson's disease (PD) is a progressive neurodegenerative disorder defined by the substantial loss of dopaminergic neurons in the substantia nigra, leading to debilitating motor and non-motor symptoms.[1][2] The complexity of its pathophysiology necessitates therapeutic strategies that extend beyond simple dopamine replacement. This technical guide provides a comprehensive review of the early preclinical studies and foundational rationale for investigating Caramiphen edisylate, a compound with a unique dual-action mechanism, in the context of Parkinson's disease models. While initially developed for other indications, its properties as both an anticholinergic and an antiglutamatergic agent presented a compelling hypothesis for both symptomatic relief and neuroprotection in PD.[3][4] We will deconstruct its mechanism of action, detail the experimental protocols used to evaluate its efficacy in relevant neurotoxicity models, and synthesize the key findings that shaped our early understanding of its potential.

Introduction: The Rationale for a Dual-Action Compound in Parkinson's Disease

The classic neuropathology of Parkinson's disease involves a profound dopamine deficit in the nigrostriatal pathway.[5] This loss disrupts the delicate balance of neurotransmitter systems within the basal ganglia. Specifically, the depletion of dopamine results in a state of relative cholinergic overactivity, which is a key driver of motor symptoms such as tremor and rigidity. Concurrently, mounting evidence has implicated excessive glutamatergic transmission in the excitotoxic death of dopaminergic neurons, a central process in the progression of the disease.[1]

Caramiphen edisylate emerged as a compound of interest precisely because its pharmacological profile addresses both of these pathological pillars. It is an anticholinergic agent that also possesses antiglutamatergic properties through its interaction with the N-methyl-D-aspartate (NMDA) receptor.[3][6] This dual mechanism offered the theoretical advantage of simultaneously managing motor symptoms (via cholinergic blockade) and slowing disease progression (via neuroprotection from glutamate-mediated excitotoxicity).

Core Pharmacology: A Multi-Target Mechanism of Action

The therapeutic hypothesis for Caramiphen in Parkinson's disease is rooted in its ability to modulate two critical neurotransmitter systems that become dysregulated following dopamine depletion.

-

Anticholinergic Activity : Caramiphen functions as a muscarinic receptor antagonist.[7][8] In the dopamine-depleted striatum, the unchecked activity of cholinergic interneurons contributes significantly to the motor deficits of PD. By blocking muscarinic acetylcholine receptors, Caramiphen was hypothesized to restore a more balanced state of neurotransmission in the basal ganglia, thereby alleviating symptoms like tremor.[4]

-